molecular formula C15H22N2O B6231942 1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one CAS No. 415955-32-7

1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6231942
CAS No.: 415955-32-7
M. Wt: 246.3
InChI Key:
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Description

1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C15H22N2O. It is known for its unique structure, which includes a piperazine ring substituted with a phenylpropyl group and an ethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with 3-phenylpropyl bromide, followed by acetylation. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with substituted piperazine rings.

Scientific Research Applications

1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl group may enhance its binding affinity to certain receptors, while the piperazine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving neurotransmitter modulation or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-phenylpropyl)piperazin-1-yl)propan-2-one
  • 1-(4-(3-phenylpropyl)piperazin-1-yl)butan-2-one
  • 1-(4-(3-phenylpropyl)piperazin-1-yl)pentan-2-one

Uniqueness

1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpropyl group and the ethanone moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

CAS No.

415955-32-7

Molecular Formula

C15H22N2O

Molecular Weight

246.3

Purity

0

Origin of Product

United States

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